molecular formula C19H18ClN5O B12104952 Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-

Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-

Cat. No.: B12104952
M. Wt: 367.8 g/mol
InChI Key: IBXRCAAROGWWHF-UHFFFAOYSA-N
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Description

Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities .

Preparation Methods

The synthesis of Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, although specific industrial methods are not widely documented.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its diverse pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

[4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c1-13-12-24(19(26)14-5-3-2-4-6-14)9-10-25(13)18-16-11-21-8-7-15(16)17(20)22-23-18/h2-8,11,13H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXRCAAROGWWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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